molecular formula C12H15NO B6352886 (3-tert-Butylphenoxy)acetonitrile CAS No. 1097822-75-7

(3-tert-Butylphenoxy)acetonitrile

Cat. No.: B6352886
CAS No.: 1097822-75-7
M. Wt: 189.25 g/mol
InChI Key: QOHZSIALWYWCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).


Molecular Structure Analysis

The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .

Safety and Hazards

The safety and hazards of “(3-tert-Butyl-phenoxy)-acetonitrile” are not known. It’s always important to handle chemicals with appropriate safety measures .

Mechanism of Action

Target of Action

It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.

Mode of Action

The mode of action of this compound involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .

Pharmacokinetics

The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.

Result of Action

For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.

Properties

IUPAC Name

2-(3-tert-butylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHZSIALWYWCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.